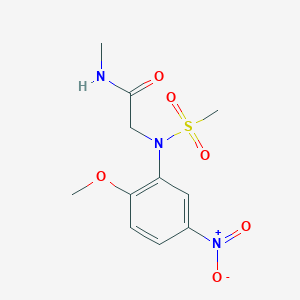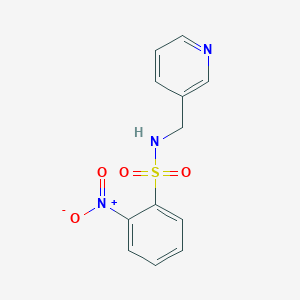![molecular formula C12H16BrNO3S B5888660 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine, also known as BMS-204352, is a chemical compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of sulfonylpiperidine derivatives and has been studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects. For example, in the case of phosphodiesterase-5 inhibition, the increased levels of cyclic guanosine monophosphate (cGMP) can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has various biochemical and physiological effects. For example, in vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells. Additionally, animal studies have shown that this compound can improve cognitive function and memory in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine in lab experiments is its specificity for certain phosphodiesterase enzymes. This allows for targeted inhibition and can help to avoid off-target effects. However, one limitation of using this compound is its relatively low potency compared to other phosphodiesterase inhibitors.
Orientations Futures
There are several potential future directions for research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Méthodes De Synthèse
The synthesis of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has primarily focused on its potential use as a therapeutic agent. Studies have shown that this compound has inhibitory effects on certain enzymes, such as phosphodiesterase-5 and phosphodiesterase-9, which are involved in various physiological processes. This inhibition can lead to potential therapeutic applications in conditions such as erectile dysfunction, pulmonary hypertension, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFXBSCOHNTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)




![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)